3H-Imidazo[4,5-b]pyridine-7-thiol
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Overview
Description
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a thione group at the 7-positionThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the thione group . The reaction conditions often include phase transfer catalysis in a solid-liquid system, and the structures of the synthesized compounds are confirmed using spectral data such as 1H NMR and 13C NMR .
Industrial Production Methods
Industrial production methods for 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The imidazo[4,5-b]pyridine core can undergo substitution reactions, particularly at the bromine position if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives can be used for substitution reactions under phase transfer catalysis conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione largely depends on its specific application. For instance, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential enzymes . In medicinal applications, it may act as a GABA A receptor modulator, influencing neurotransmission . The exact molecular targets and pathways involved can vary, but often include key enzymes and receptors critical to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the thione group.
Imidazo[4,5-c]pyridine: A structural isomer with different biological activity.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness
3H,4H,7H-Imidazo[4,5-b]pyridine-7-thione is unique due to the presence of the thione group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
6953-55-5 |
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Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1,4-dihydroimidazo[4,5-b]pyridine-7-thione |
InChI |
InChI=1S/C6H5N3S/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) |
InChI Key |
ZJKISMRQYQWJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=S)NC=N2 |
Origin of Product |
United States |
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